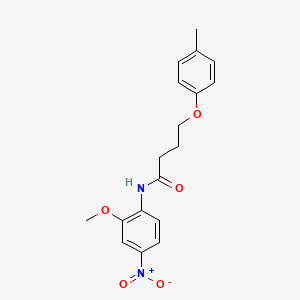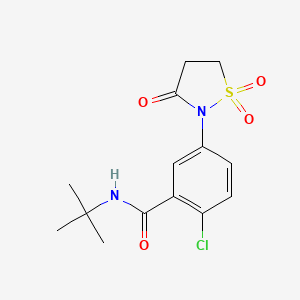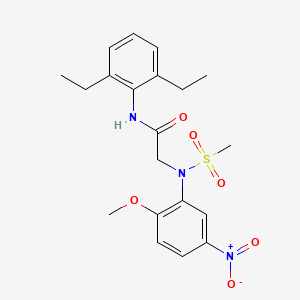
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide, also known as ADMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ADMP is a member of the benzamide family and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been found to reduce the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator, in animal models of pain. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide in lab experiments is its relatively simple synthesis method and low cost. Additionally, this compound has been found to possess multiple biological activities, making it a versatile compound for use in various experimental settings. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects in human clinical trials. Another potential direction is to explore its potential as a cancer therapeutic in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more soluble forms of this compound could expand its potential applications in various experimental settings.
Conclusion:
In conclusion, this compound is a promising chemical compound with various biological activities that make it a potential candidate for therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects have been demonstrated in various animal models, and there are several potential future directions for its research and development. However, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with acetic anhydride and 4-aminophenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis method is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to possess various biological activities that make it a promising candidate for therapeutic applications. The anti-inflammatory and analgesic effects of this compound have been demonstrated in various animal models, making it a potential treatment for inflammatory and painful conditions. Additionally, this compound has been found to exhibit antitumor activity in vitro and in vivo, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQJSXXDHWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)

![2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5202821.png)
![methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5202830.png)

![N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5202836.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5202841.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5202843.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)